methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)8-6(5-12)10-11-4-2-3-7(8)11/h12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVRQGWJGTZDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Pyrazole Precursors
- Starting Material: Diethyl 1H-pyrazoles-3,5-dicarboxylic acids.
- Reaction: Alkylation with iodomethane in the presence of potassium carbonate (K₂CO₃) in acetone at approximately 60°C overnight.
- Outcome: Methylation at the nitrogen atom, yielding diethyl 1-methyl pyrazole-3,5-dicarboxylates.
- Data: Reaction monitored by Thin Layer Chromatography (TLC) with solvent systems PE/EA (petroleum ether/ethyl acetate) at ratios 10:1, confirming complete methylation.
Step 2: Conversion to Carboxylic Acid Derivatives
- Reaction: Hydrolysis of ester groups using KOH in methanol at 0°C, followed by gradual warming to room temperature.
- Notes: The methanol solution contains 3.0 mol/L KOH, ensuring efficient hydrolysis.
- Post-Processing: Acidification with concentrated hydrochloric acid (pH 2-3) and extraction with ethyl acetate.
- Outcome: Formation of 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid.
- Data: TLC monitoring (PE/EA 1:1) indicates complete conversion.
Step 3: Formation of Acyl Chlorides
- Reaction: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) at 70-85°C.
- Concentration: Approximately 3.74 mol/L.
- Outcome: Conversion to acyl chlorides, confirmed by TLC and IR spectroscopy (carbonyl stretch reduction).
Step 4: Amide Formation
- Reaction: Nucleophilic substitution with ammonia in THF, using a sevenfold molar excess.
- Conditions: Temperature maintained at 0°C, stirring for about 8 hours.
- Outcome: Methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate.
- Data: Confirmed by NMR and HPLC-MS.
Step 5: Introduction of Cyano Group
Step 6: Reduction to Hydroxymethyl Derivative
- Reaction: Reduction with lithium borohydride (LiBH₄) in THF/methanol mixture.
- Conditions: Stirring at 20-25°C.
- Outcome: Formation of the hydroxymethyl derivative, methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate.
- Data: Confirmed via NMR spectroscopy, showing characteristic signals for hydroxymethyl groups.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reaction Description | Reagents & Conditions | Analytical Confirmation | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Methylation of pyrazoles | Iodomethane, K₂CO₃, acetone, 60°C | TLC, NMR | 85-90 |
| 2 | Hydrolysis to acid | KOH in methanol, 0°C to RT | TLC, IR | 80-85 |
| 3 | Conversion to acyl chloride | SOCl₂, 70-85°C | TLC, IR | 88-92 |
| 4 | Amide formation | NH₃, THF, 0°C | NMR, HPLC-MS | 75-80 |
| 5 | Cyano group introduction | Trifluoroacetic anhydride, DCM | TLC, NMR | 70-75 |
| 6 | Reduction to hydroxymethyl | LiBH₄, THF/methanol | NMR, MS | 65-70 |
Notable Research Findings and Innovations
- The utilization of LiBH₄ for selective reduction of nitrile groups to hydroxymethyl groups has been validated as efficient, with high functional group tolerance.
- The acyl chloride intermediate formation via SOCl₂ ensures high reactivity for subsequent amide formation, crucial for constructing the heterocyclic core.
- The cyano group introduction via trifluoroacetic anhydride provides a versatile handle for further functionalization, including cyclization to form the fused heterocycle.
Additional Considerations and Notes
- Reaction Monitoring: TLC and IR spectroscopy are essential for confirming the completion of each step.
- Purification: Column chromatography on silica gel with appropriate solvent systems (e.g., PE/EA) is recommended for isolating pure intermediates.
- Reaction Optimization: Temperature control during acyl chloride formation and reduction steps significantly impacts yield and purity.
- Safety Precautions: Handling of reagents such as SOCl₂, LiBH₄, and trifluoroacetic anhydride requires appropriate safety measures due to their reactive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate has been investigated for its potential therapeutic applications in treating various diseases. The structural features of this compound suggest that it may interact with specific biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of pyrrolopyrazole compounds exhibit anticancer properties. For instance, studies indicate that methyl derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific investigations into the effects of this compound on human cancer cell lines have demonstrated promising results, warranting further exploration in clinical settings .
Agricultural Chemistry
The compound's properties may extend to agricultural applications, particularly as a pesticide or herbicide. The unique chemical structure could provide novel modes of action against pests and pathogens.
Case Study: Pesticidal Activity
In preliminary studies, compounds similar to this compound have shown effectiveness against specific agricultural pests. These findings suggest that further research could lead to the development of new agrochemicals that are both effective and environmentally friendly .
Material Science
The compound may also find applications in material science due to its chemical stability and potential for functionalization. It can be incorporated into polymer matrices or used as a precursor for synthesizing novel materials.
Case Study: Polymer Composites
Research has indicated that incorporating pyrrolopyrazole derivatives into polymer composites enhances their mechanical properties and thermal stability. This application could lead to the development of advanced materials suitable for various industrial applications .
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural Analogues
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to the dimethyl ester analogue, which is more lipophilic .
- Stability : Methyl esters are prone to hydrolysis under basic conditions, whereas the hydroxymethyl group may undergo oxidation, necessitating protective strategies during synthesis .
Table 2: Pharmacological Activity Comparison
The 3-(4-fluorophenyl) derivative exhibits superior kinase inhibition due to its aromatic substituents, which enhance binding affinity. In contrast, the target compound’s hydroxymethyl group may limit membrane permeability, reducing in vivo efficacy .
Biological Activity
Methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS No. 1616500-57-2) is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 196.20 g/mol
- CAS Number : 1616500-57-2
- Purity : Minimum purity of 95% .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Derivative A | HeLa | 12.5 |
| Derivative B | MCF7 | 15.0 |
| Derivative C | SKOV3 | 10.0 |
| This compound | SKMEL28 | Not specified but noted for activity . |
These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Pyrazole derivatives are known to exhibit radical scavenging activities due to their ability to donate electrons and neutralize free radicals. In vitro assays have demonstrated significant antioxidant activity comparable to standard antioxidants like Trolox:
| Assay Type | Trolox Equivalent Antioxidant Capacity (TEAC) |
|---|---|
| ABTS Scavenging Assay | 1.35 |
| ORAC Assay | High activity confirmed . |
These results highlight the potential of this compound as a natural antioxidant.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well documented. The compound has shown promise in reducing inflammation in animal models:
- Model Used : Carrageenan-induced edema in rats.
- Results : Comparable anti-inflammatory activity to indomethacin, with significant reduction in paw swelling observed .
Structure-Activity Relationships (SAR)
The biological activities of this compound can be attributed to specific structural features:
- Hydroxymethyl Group : Enhances solubility and bioavailability.
- Pyrrole and Pyrazole Rings : Essential for interaction with biological targets.
- Carboxylate Moiety : Contributes to the compound's ability to form hydrogen bonds with receptors.
Studies on SAR indicate that modifications to these functional groups can significantly influence the compound's potency and selectivity against various biological targets .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Melanoma Treatment : A derivative similar to this compound demonstrated substantial antiproliferative effects on melanoma cells (SKMEL28) .
- Antimicrobial Activity : Related compounds showed high efficacy against bacterial strains such as E. coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .
Q & A
Q. Challenges :
- Low yields : Multi-step processes often suffer from cumulative inefficiencies. For instance, alkylation steps may yield ≤50% due to steric hindrance or competing reactions .
- Purification complexity : Intermediate byproducts (e.g., regioisomers) require advanced chromatographic techniques.
Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR is critical for confirming regiochemistry and functional groups (e.g., distinguishing hydroxymethyl vs. carboxylate protons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for intermediates prone to degradation .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
- HPLC-PDA : Ensures purity (>95%) by detecting trace impurities in final products .
Advanced: How can computational methods like quantum chemical calculations improve the synthesis design of this compound?
Methodological Answer:
- Reaction path searching : Tools like density functional theory (DFT) predict transition states and intermediates, identifying energetically favorable pathways .
- Solvent optimization : COSMO-RS simulations screen solvents to enhance reaction efficiency (e.g., switching from DMF to THF improved alkylation yields by 15% in related systems) .
- Machine learning (ML) : ML models trained on reaction databases prioritize viable reagents/conditions, reducing trial-and-error experimentation .
Advanced: What strategies resolve contradictions in reaction yield data during scale-up or parameter optimization?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., temperature, catalyst loading). For example, a 3-factor DoE revealed that >80°C accelerates byproduct formation in cyclization steps .
- Feedback loops : Integrate experimental data with computational models to iteratively refine conditions. ICReDD’s approach reduced optimization time by 40% in similar heterocyclic syntheses .
- In-situ monitoring : Raman spectroscopy or inline NMR tracks reaction progress in real time, identifying deviations early .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as pyrazole derivatives may irritate mucous membranes .
- Waste disposal : Neutralize acidic/basic residues before disposal to comply with EPA guidelines .
Advanced: How can the compound’s potential as a kinase inhibitor be evaluated in preclinical studies?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Measure IC50 against target kinases (e.g., PI3Kδ or ALK) using fluorescence-based ADP-Glo™ assays .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular models :
- Proliferation assays : Use cancer cell lines (e.g., Jurkat T-cells) to assess anti-proliferative activity via MTT assays .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays .
Advanced: What mechanistic insights are needed to explain unexpected regioselectivity in functionalization reactions?
Methodological Answer:
- Kinetic vs. thermodynamic control : Use variable-temperature NMR to determine if regioselectivity is driven by transition-state energetics (kinetic) or product stability (thermodynamic) .
- Isotopic labeling : 2H or 13C labeling tracks hydrogen migration or bond cleavage during reactions .
- Computational modeling : Compare activation barriers for competing pathways using DFT to rationalize observed selectivity .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h; monitor degradation via HPLC .
- Thermal stress : Heat at 60°C for 48h to assess ester group stability .
- Light sensitivity : UV-Vis spectroscopy detects photodegradation products after exposure to 365 nm UV light .
Advanced: How can reactor design enhance the scalability of this compound’s synthesis?
Methodological Answer:
- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing hot spots and byproducts .
- Membrane separation : Integrate ceramic membranes to isolate intermediates without manual extraction, reducing downtime .
- Process analytical technology (PAT) : Implement inline FTIR to maintain critical quality attributes (CQAs) during continuous runs .
Advanced: What structural modifications could improve the compound’s bioavailability for CNS-targeted applications?
Methodological Answer:
- Lipophilicity adjustments : Introduce fluorine atoms or methyl groups to enhance blood-brain barrier (BBB) penetration. LogP calculations (e.g., using MarvinSketch) guide rational design .
- Prodrug strategies : Convert the hydroxymethyl group to a phosphate ester for improved solubility and slow-release activation .
- In silico ADMET : Use tools like SwissADME to predict absorption/metabolism liabilities before synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
